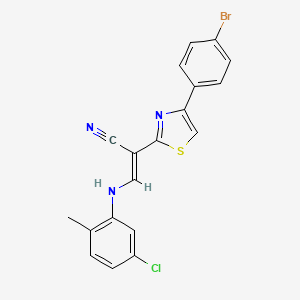
N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H18ClFN2O4S2 and its molecular weight is 468.94. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(5-chloro-2,4-dimethoxyphenyl)-1-(4-isopropylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound with potential applications in scientific research, particularly in the development of neuroleptics and antimicrobial agents. The synthesis and stereochemistry of related hexahydro[1,4]oxazino[3,4-a]isoquinolines, which share structural similarities, have demonstrated neuroleptic properties in animal models. This highlights the potential for compounds within this class to be developed into therapeutic agents targeting the central nervous system (F. H. Clarke et al., 1978)[https://consensus.app/papers/series-hexahydro14oxazino34aisoquinolines-clarke/098d1151932a574d8135eb07e0852a76/?utm_source=chatgpt].
Antimicrobial Activity
Another area of application is in antimicrobial research, where derivatives of quinoline-3-carboxamides have been synthesized and screened for their antibacterial and antifungal activity. A sequence of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides demonstrated moderate to excellent activities against different bacterial and fungal strains, suggesting that similar compounds could serve as leads in the development of new antimicrobial agents (Preeti Rajput & Abhilekha Sharma, 2021)[https://consensus.app/papers/synthesis-characterization-antimicrobial-screening-rajput/4dd93431a53b5aa2b65506f088672452/?utm_source=chatgpt].
Neuropharmacology
In the field of neuropharmacology, isoquinoline carboxamide derivatives have been investigated for their binding affinity to peripheral benzodiazepine receptors (PBR), which are implicated in a variety of physiological and pathological processes. Studies on analogues of PK11195, a known PBR ligand, have led to the identification of compounds with strong and selective binding, indicating the utility of this scaffold in developing tools for imaging and potentially treating disorders associated with PBR (Weiping Yu et al., 2008)[https://consensus.app/papers/synthesis-fluorine18-radiolabeling-characterization-yu/75ec96d5b6fe51288bfb056542f32739/?utm_source=chatgpt].
Antitubercular Agents
Research into the synthesis of novel quinoline-6-carboxamides has also identified compounds with potent inhibitory activity against Mycobacterium tuberculosis. This work underscores the potential of structurally related compounds to serve as frameworks for the development of new antitubercular drugs, offering hope for addressing the global challenge of tuberculosis (Sandeep Kumar Marvadi et al., 2020)[https://consensus.app/papers/synthesis-novel-marvadi/c79a1973d49e51b9b1b01d886328e13e/?utm_source=chatgpt].
Propiedades
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O4S2/c1-24(30(26,27)15-6-4-14(28-2)5-7-15)18-9-10-29-19(18)20(25)23-12-13-3-8-17(22)16(21)11-13/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYZXDITRQJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836254.png)
![4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2836255.png)
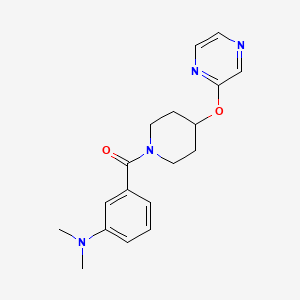
![1-(5-Chloro-2-methylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2836258.png)
![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)


![4-isopropoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2836265.png)
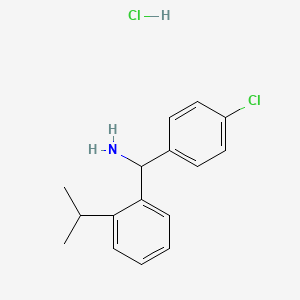
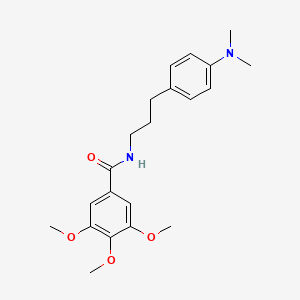
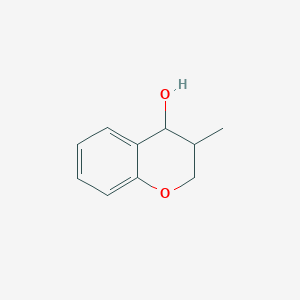
![2-amino-4-(3-bromo-4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2836275.png)
![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2836276.png)
